molecular formula C14H19NO4S B7889575 (3R,4R)-rel-1-(tert-Butoxycarbonyl)-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid

(3R,4R)-rel-1-(tert-Butoxycarbonyl)-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B7889575
M. Wt: 297.37 g/mol
InChI Key: CSPYESYABXQNBZ-UWVGGRQHSA-N
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Description

(3R,4R)-rel-1-(tert-Butoxycarbonyl)-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C14H19NO4S and its molecular weight is 297.37 g/mol. The purity is usually 95%.
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Biological Activity

(3R,4R)-rel-1-(tert-Butoxycarbonyl)-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid, also known by its CAS number 1330750-24-7, is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.

The molecular formula of this compound is C14H19NO4S, with a molar mass of 297.37 g/mol. The compound features a pyrrolidine ring that is substituted with a tert-butoxycarbonyl (Boc) group and a thiophene moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC14H19NO4S
Molar Mass297.37 g/mol
Density1.276 g/cm³
Boiling Point449.1 °C (predicted)
pKa4.22 (predicted)

Biological Activity

Research indicates that this compound exhibits various biological activities that are primarily linked to its interactions with specific molecular targets:

1. Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Its structure allows it to interact with active sites of enzymes, potentially inhibiting their activity. This inhibition can be crucial in therapeutic contexts, particularly for conditions involving dysregulated enzyme activity.

2. Antiviral Properties
Preliminary studies suggest that this compound may possess antiviral properties, possibly through mechanisms that involve modulation of viral replication processes or interference with viral entry into host cells. Such properties make it a candidate for further investigation in antiviral drug development.

3. Antibacterial Activity
Recent investigations have highlighted the compound's antibacterial effects, particularly against strains of bacteria resistant to conventional antibiotics. This activity may be attributed to its ability to disrupt bacterial cell functions or inhibit essential bacterial enzymes.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

Study 1: Enzyme Inhibition
In a study focusing on the inhibition of bacterial topoisomerases, this compound was identified as a dual inhibitor of DNA gyrase and topoisomerase IV from E. coli. The compound demonstrated potent antibacterial activity and good solubility in biological media, suggesting its potential as a lead compound in antibiotic development .

Study 2: Antiviral Activity
Research exploring the antiviral properties of related pyrrolidine derivatives indicated that modifications similar to those found in this compound could enhance antiviral efficacy against certain viral strains . The specific mechanisms remain under investigation but may involve direct interaction with viral proteins.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrrolidine Ring : Utilizing appropriate reagents such as potassium permanganate or lithium aluminum hydride for oxidation and reduction processes.
  • Introduction of Substituents : Employing nucleophilic substitution reactions to introduce the thiophene group.
  • Purification : Techniques like chromatography are essential for isolating the desired product with high purity.

Properties

IUPAC Name

(3R,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-thiophen-2-ylpyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-14(2,3)19-13(18)15-7-9(10(8-15)12(16)17)11-5-4-6-20-11/h4-6,9-10H,7-8H2,1-3H3,(H,16,17)/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPYESYABXQNBZ-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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